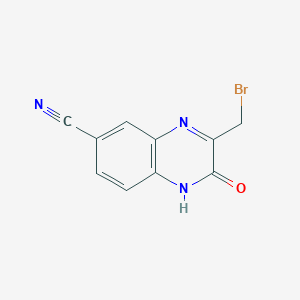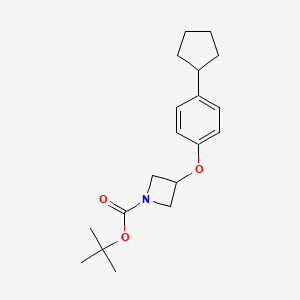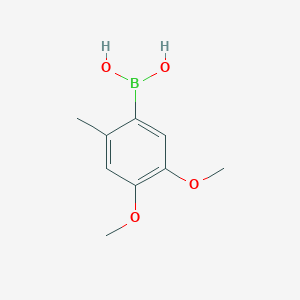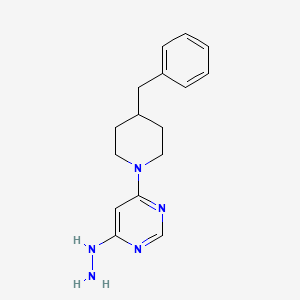
3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile is a heterocyclic organic compound that features a quinoxaline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of a quinoxaline derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The quinoxaline core can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions, especially when functionalized with boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are often carried out in polar aprotic solvents like DMSO or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used.
Major Products
The major products of these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a quinoxaline derivative with an amine group in place of the bromomethyl group.
Applications De Recherche Scientifique
3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Research: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-carboxylic acid
- 3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-methyl ester
- 3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-amine
Uniqueness
What sets 3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications
Propriétés
Formule moléculaire |
C10H6BrN3O |
|---|---|
Poids moléculaire |
264.08 g/mol |
Nom IUPAC |
3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-4-9-10(15)14-7-2-1-6(5-12)3-8(7)13-9/h1-3H,4H2,(H,14,15) |
Clé InChI |
IVYMZQIGWNJBPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)N=C(C(=O)N2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine](/img/structure/B13878997.png)
![4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine](/img/structure/B13879004.png)

![6-[(4-Methoxyphenyl)methylamino]-2-methylpyrimidine-4-carbonitrile](/img/structure/B13879018.png)

![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)
![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)


![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)

![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)


